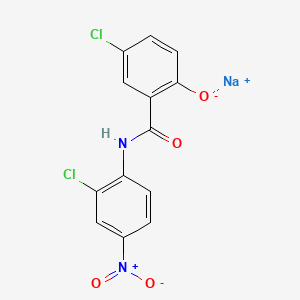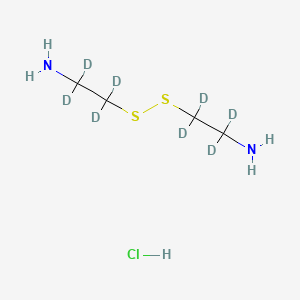
2,2',3,4,5,5'-Hexachlorobiphenyl-3',4',6'-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 is a deuterium-labeled derivative of 2,2’,3,4,5,5’-Hexachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are organic chlorine compounds with two linked benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 involves the deuteration of 2,2’,3,4,5,5’-Hexachlorobiphenyl. Deuteration is typically achieved through catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. This process often requires the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 is generally carried out in specialized facilities equipped to handle isotopic labeling. The production process involves multiple steps, including the synthesis of the parent compound, purification, and subsequent deuteration. The final product is then subjected to rigorous quality control to ensure the correct isotopic composition and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Halogens, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated biphenyl quinones, while reduction may produce partially dechlorinated biphenyls .
Scientific Research Applications
2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 is used in various scientific research applications, including:
Chemistry: As a tracer in studies involving the environmental fate and transport of PCBs.
Biology: To investigate the metabolic pathways and biotransformation of PCBs in living organisms.
Medicine: In pharmacokinetic studies to understand the distribution, metabolism, and excretion of PCBs.
Industry: In the development of analytical methods for detecting and quantifying PCBs in environmental samples.
Mechanism of Action
The mechanism of action of 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 involves its interaction with various molecular targets and pathways. PCBs, including this compound, are known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression involved in xenobiotic metabolism. This interaction can result in the induction of enzymes such as cytochrome P450s, which play a crucial role in the biotransformation and detoxification of PCBs .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 include:
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3: Another deuterium-labeled PCB with one less chlorine atom.
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3: A deuterium-labeled PCB with a different chlorine substitution pattern.
Uniqueness
The uniqueness of 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 lies in its specific chlorine substitution pattern and deuterium labeling, which makes it particularly useful for tracing and studying the behavior of PCBs in various scientific contexts .
Properties
Molecular Formula |
C12H4Cl6 |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
1,4-dichloro-2,3,5-trideuterio-6-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H/i1D,2D,3D |
InChI Key |
UCLKLGIYGBLTSM-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)

methylsulfanyl]butanoic acid](/img/structure/B12400242.png)

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)



